molecular formula C16H23BFNO2 B2540387 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine CAS No. 2223033-26-7

1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine

Cat. No.: B2540387
CAS No.: 2223033-26-7
M. Wt: 291.17
InChI Key: XTHXFGPNMCESCV-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine is a compound that features a fluorinated phenyl ring and a pyrrolidine moiety connected through a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The starting material, 3-fluoro-4-bromophenyl, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic ester intermediate.

    Coupling Reaction: The boronic ester intermediate is then coupled with pyrrolidine using a palladium-catalyzed Suzuki-Miyaura reaction to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides will yield biaryl compounds.

Scientific Research Applications

1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine exerts its effects is primarily through its participation in coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. The fluorine atom can also influence the reactivity and stability of the compound through its electron-withdrawing effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in coupling reactions.

    4-Fluorophenylboronic Acid: Similar structure but lacks the pyrrolidine moiety.

    N-Methylpyrrolidine: Contains the pyrrolidine moiety but lacks the boronic ester group.

Uniqueness

1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine is unique due to the combination of the fluorinated phenyl ring, boronic ester group, and pyrrolidine moiety. This combination provides a versatile building block for various synthetic applications, particularly in the formation of stable carbon-carbon bonds through coupling reactions.

Properties

IUPAC Name

1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO2/c1-15(2)16(3,4)21-17(20-15)13-8-7-12(11-14(13)18)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHXFGPNMCESCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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